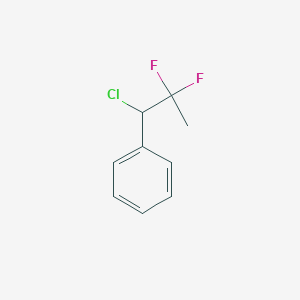

(1-Chloro-2,2-difluoropropyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

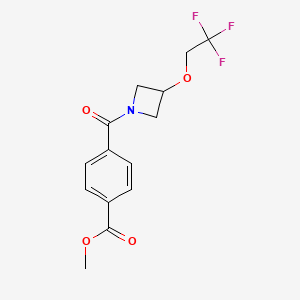

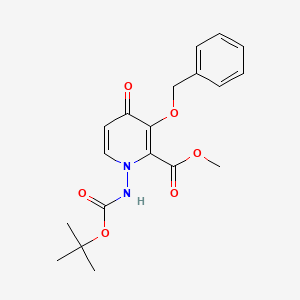

“(1-Chloro-2,2-difluoropropyl)benzene” is a chemical compound with the CAS Number: 1873501-54-2. It has a molecular weight of 190.62 . The IUPAC name for this compound is also “(1-chloro-2,2-difluoropropyl)benzene” and its InChI Code is 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .

Molecular Structure Analysis

The molecular structure of “(1-Chloro-2,2-difluoropropyl)benzene” can be represented by the InChI Code: 1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 .科学的研究の応用

Organic Synthesis

“(1-Chloro-2,2-difluoropropyl)benzene” could be used in organic synthesis . The presence of both a benzene ring and a chloro-difluoropropyl group could make it a useful intermediate in the synthesis of more complex organic compounds .

Material Science

In material science, this compound could potentially be used in the development of new materials . The unique properties of the benzene ring and the difluoropropyl group could contribute to the properties of the resulting material .

Chemical Synthesis

This compound could also be used in chemical synthesis . The presence of both a benzene ring and a chloro-difluoropropyl group could make it a useful reagent in various chemical reactions .

Chromatography

In chromatography, “(1-Chloro-2,2-difluoropropyl)benzene” could potentially be used as a standard for calibration . Its unique structure and properties could make it useful in this context .

Analytical Chemistry

In analytical chemistry, this compound could be used as a reference compound or internal standard . Its unique structure could make it easily identifiable and quantifiable in various analytical techniques .

Biological Activity

According to a study , geminal dihalocyclopropanes, especially the fluoro derivatives, form an important class of organic compounds, which have the ability to participate in synthetically useful reactions due to the presence of both, ring strain and of the gem -dihalomethylene fragment. Thus, they are of interest not only for the direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .

作用機序

Target of Action

The primary target of (1-Chloro-2,2-difluoropropyl)benzene is the benzene ring in organic compounds . The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

(1-Chloro-2,2-difluoropropyl)benzene interacts with its target through a process known as the Friedel-Crafts alkylation . This reaction involves the introduction of an alkyl group onto the benzene ring . The reaction is facilitated by treating an aromatic compound with an alkyl chloride, in the presence of AlCl3, to generate a carbocation electrophile . The electrophile then forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate is then deprotonated to complete the reaction .

Biochemical Pathways

The Friedel-Crafts alkylation reaction affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many biological molecules .

Pharmacokinetics

The compound’s molecular weight (19062) and structure suggest that it may have good bioavailability .

Result of Action

The alkylation of the benzene ring by (1-Chloro-2,2-difluoropropyl)benzene can result in the formation of new organic compounds . These compounds may have different properties and biological activities compared to the original molecules .

Action Environment

The action of (1-Chloro-2,2-difluoropropyl)benzene can be influenced by various environmental factors. For instance, the presence of other reactants, the temperature, and the pH can affect the rate and outcome of the Friedel-Crafts alkylation . .

特性

IUPAC Name |

(1-chloro-2,2-difluoropropyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIHAWXEYBWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)Cl)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Chloro-2,2-difluoropropyl)benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)

![[5-(Dimethylsulfamoyl)-1-ethylbenzimidazol-2-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2383860.png)

![1,3-Dimethyl-8-[4-(2-piperidylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2383861.png)

![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2383869.png)